1-(5-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea
Overview
Description
1-(5-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea is a useful research compound. Its molecular formula is C24H25N5O4S and its molecular weight is 479.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines .
Mode of Action
It has been suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression, leading to cell death.
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that the compound may affect pathways related to cell growth and division .
Result of Action
The compound has demonstrated potent growth inhibition properties against various human cancer cell lines . This suggests that the compound’s action results in the inhibition of cell growth and the induction of cell death.
Biochemical Analysis
Biochemical Properties
The compound 1-(5-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea has shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines
Cellular Effects
The compound has demonstrated significant effects on various types of cells. For instance, it has shown potent activities against HeLa and A549 cell lines . It influences cell function by inducing apoptosis and causing both S-phase and G2/M-phase arrests in HeLa cell line .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple pathways. It has been found to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits potent growth inhibition properties against various human cancer cell lines .
Properties
IUPAC Name |
1-[5-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl]-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4S/c1-16-21(34-24(25-16)27-23(31)26-18-5-3-2-4-6-18)22(30)29-11-9-28(10-12-29)14-17-7-8-19-20(13-17)33-15-32-19/h2-8,13H,9-12,14-15H2,1H3,(H2,25,26,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIJSRRHFKQOAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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